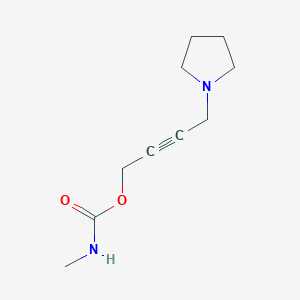
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique structure, which includes a pyrrolidine ring and a butynyl ester group, making it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester typically involves the reaction of methyl carbamate with 4-(1-pyrrolidinyl)-2-butynyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0°C to 25°C.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
化学反応の分析
Types of Reactions
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted carbamates with various functional groups.
科学的研究の応用
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butynyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site and inhibiting the enzyme’s activity. The pyrrolidine ring and butynyl ester group play crucial roles in the binding affinity and specificity of the compound towards its molecular targets.
類似化合物との比較
Similar Compounds
- Carbamic acid, ethyl-, 4-(1-pyrrolidinyl)-2-butynyl ester
- Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-propynyl ester
- Carbamic acid, methyl-, 4-(1-pyrrolidinyl)-2-butyl ester
Uniqueness
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate is unique due to its specific structural features, such as the presence of a butynyl ester group and a pyrrolidine ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
16253-32-0 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC名 |
4-pyrrolidin-1-ylbut-2-ynyl N-methylcarbamate |
InChI |
InChI=1S/C10H16N2O2/c1-11-10(13)14-9-5-4-8-12-6-2-3-7-12/h2-3,6-9H2,1H3,(H,11,13) |
InChIキー |
RXERGIYKNYMWOU-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC#CCN1CCCC1 |
正規SMILES |
CNC(=O)OCC#CCN1CCCC1 |
Key on ui other cas no. |
16253-32-0 |
同義語 |
4-(1-Pyrrolidinyl)-2-butynyl=N-methylcarbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















